(6-chloropyridin-3-yl)methyl 1-[(6-chloropyridin-3-yl)methyl]piperidine-2-carboxylate
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Overview
Description
(6-chloropyridin-3-yl)methyl 1-[(6-chloropyridin-3-yl)methyl]piperidine-2-carboxylate is a synthetic organic compound It is characterized by the presence of a piperidine ring, a pyridine ring, and chloro substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-chloropyridin-3-yl)methyl 1-[(6-chloropyridin-3-yl)methyl]piperidine-2-carboxylate typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is synthesized through cyclization reactions.
Introduction of the Pyridine Ring: The pyridine ring is introduced via nucleophilic substitution or coupling reactions.
Chlorination: The chloro substituents are added using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Esterification: The final esterification step involves the reaction of the carboxylic acid group with an alcohol in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(6-chloropyridin-3-yl)methyl 1-[(6-chloropyridin-3-yl)methyl]piperidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the chloro substituents or the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or other strong bases for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(6-chloropyridin-3-yl)methyl 1-[(6-chloropyridin-3-yl)methyl]piperidine-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (6-chloropyridin-3-yl)methyl 1-[(6-chloropyridin-3-yl)methyl]piperidine-2-carboxylate involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces, leading to signal transduction.
Pathways: Modulation of biochemical pathways, such as inflammatory or oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(6-Chloro-pyridin-3-ylmethyl)-piperidine-2-carboxylic acid methyl ester
- 1-(6-Chloro-pyridin-3-ylmethyl)-piperidine-2-carboxylic acid ethyl ester
- 1-(6-Chloro-pyridin-3-ylmethyl)-piperidine-2-carboxylic acid propyl ester
Uniqueness
(6-chloropyridin-3-yl)methyl 1-[(6-chloropyridin-3-yl)methyl]piperidine-2-carboxylate is unique due to its specific structural arrangement and the presence of multiple chloro substituents. This gives it distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
(6-chloropyridin-3-yl)methyl 1-[(6-chloropyridin-3-yl)methyl]piperidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2N3O2/c19-16-6-4-13(9-21-16)11-23-8-2-1-3-15(23)18(24)25-12-14-5-7-17(20)22-10-14/h4-7,9-10,15H,1-3,8,11-12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUKAFVDAHGVGOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)OCC2=CN=C(C=C2)Cl)CC3=CN=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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